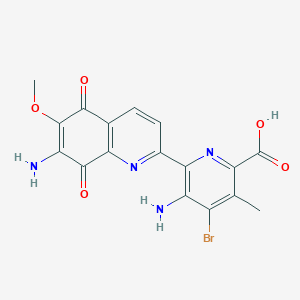
5-Amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, a quinoline moiety, and various functional groups such as amino, methoxy, and bromo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and quinoline intermediates, followed by the introduction of the amino, methoxy, and bromo groups through various chemical reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and amination reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups in place of the bromo group.
科学的研究の応用
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Quinoline derivatives: Compounds that share the quinoline moiety but have different substituents.
Uniqueness
What sets 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both pyridine and quinoline rings, along with the specific arrangement of amino, methoxy, and bromo groups, makes this compound particularly versatile in various applications.
特性
CAS番号 |
64463-45-2 |
|---|---|
分子式 |
C17H13BrN4O5 |
分子量 |
433.2 g/mol |
IUPAC名 |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H13BrN4O5/c1-5-8(18)9(19)13(22-11(5)17(25)26)7-4-3-6-12(21-7)15(24)10(20)16(27-2)14(6)23/h3-4H,19-20H2,1-2H3,(H,25,26) |
InChIキー |
NVPGPOSVTFVACA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


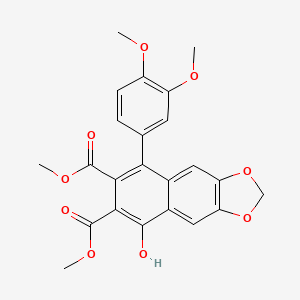
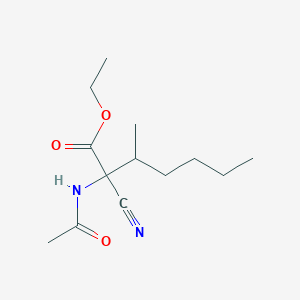
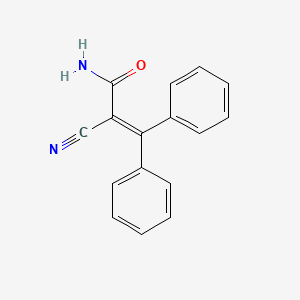
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
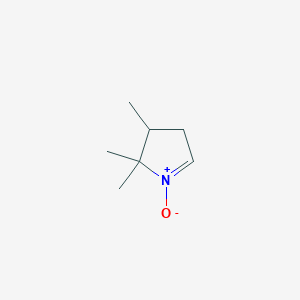
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
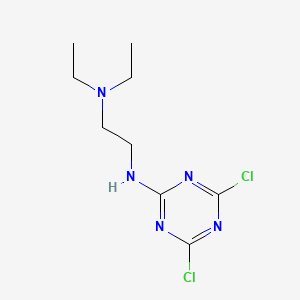
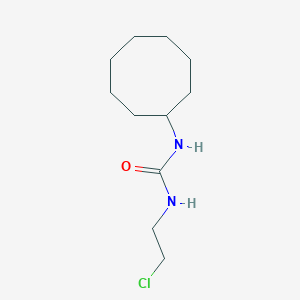
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
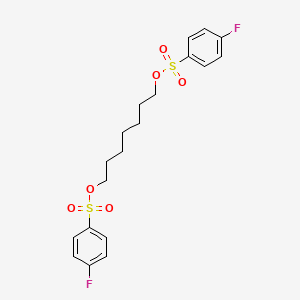
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
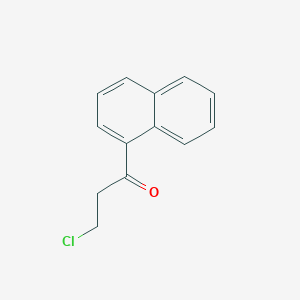

![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
